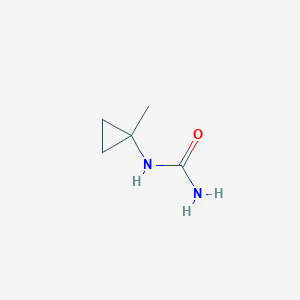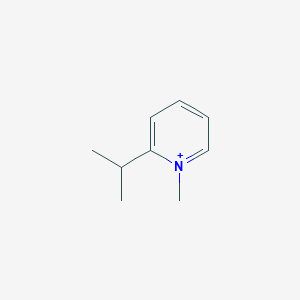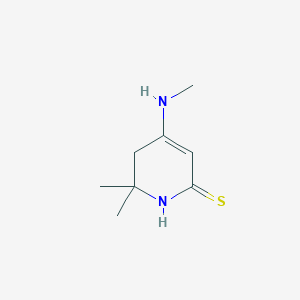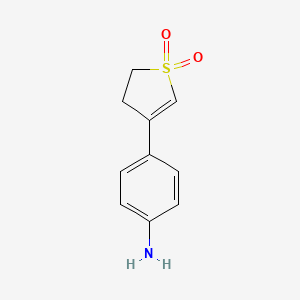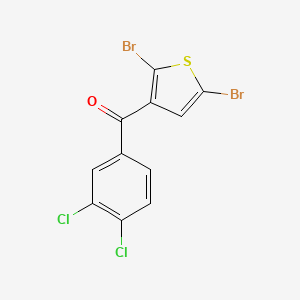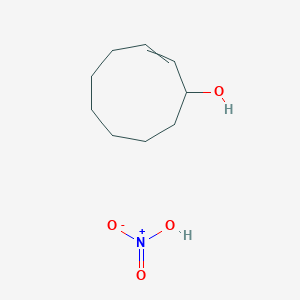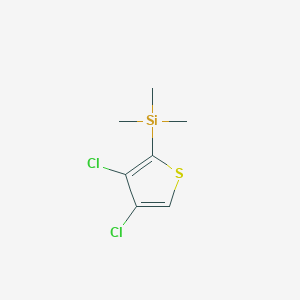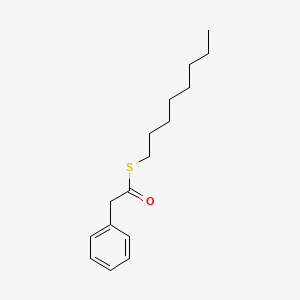
S-Octyl phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl phenylethanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Octyl phenylethanethioate can be synthesized through the esterification of phenylethanethiol with octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
Phenylethanethiol+OctanolAcid CatalystS-Octyl phenylethanethioate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and selectivity. Additionally, solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Octyl phenylethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted thioesters
Aplicaciones Científicas De Investigación
Chemistry: S-Octyl phenylethanethioate is used as a precursor in the synthesis of various organic compounds. Its unique thioester functional group makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with enzymes involved in metabolic pathways, making them useful tools in biochemical studies.
Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug development. Researchers are exploring its potential as a prodrug, where the thioester bond can be cleaved to release active pharmaceutical agents.
Industry: this compound is used in the production of specialty chemicals and fragrances. Its unique odor profile makes it valuable in the formulation of perfumes and flavoring agents.
Mecanismo De Acción
The mechanism of action of S-Octyl phenylethanethioate involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester bond can form covalent bonds with nucleophilic residues in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
- S-Methyl phenylethanethioate
- S-Butyl phenylethanethioate
- S-Octyl acetate
Comparison: S-Octyl phenylethanethioate is unique due to its longer alkyl chain compared to S-Methyl and S-Butyl phenylethanethioate. This longer chain can influence its solubility, reactivity, and interaction with biological targets. Compared to S-Octyl acetate, the presence of the sulfur atom in this compound imparts different chemical properties, such as increased nucleophilicity and the ability to form stronger covalent bonds with proteins.
Propiedades
Número CAS |
56986-78-8 |
|---|---|
Fórmula molecular |
C16H24OS |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
S-octyl 2-phenylethanethioate |
InChI |
InChI=1S/C16H24OS/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
Clave InChI |
YZYDLWLTQQXTSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


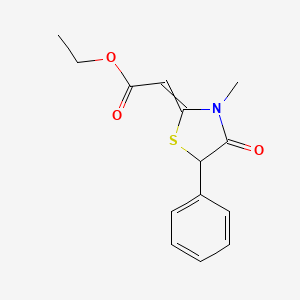
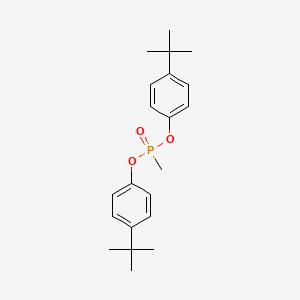
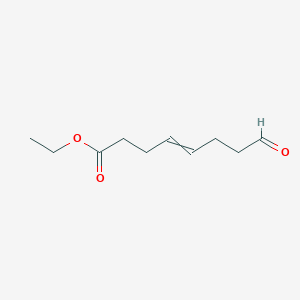
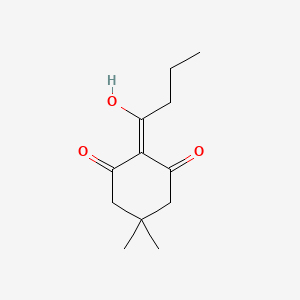
methanone](/img/structure/B14613998.png)
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
